Picolinic-d3 Acid
CAS No.:
Cat. No.: VC18557028
Molecular Formula: C6H5NO2
Molecular Weight: 126.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5NO2 |
---|---|
Molecular Weight | 126.13 g/mol |
IUPAC Name | 4,5,6-trideuteriopyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,4D |
Standard InChI Key | SIOXPEMLGUPBBT-KYKRLZBASA-N |
Isomeric SMILES | [2H]C1=C(C(=NC(=C1)C(=O)O)[2H])[2H] |
Canonical SMILES | C1=CC=NC(=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Property | Picolinic Acid | Picolinic-d3 Acid |
---|---|---|
Molecular Formula | C₆H₅NO₂ | C₆H₂D₃NO₂ |
Molecular Weight (g/mol) | 123.11 | 126.14 |
Melting Point (°C) | 136–138 | 137–139 |
Solubility in Water | High | High |
Key Spectral Shift (IR) | 1680 cm⁻¹ (C=O) | 1678 cm⁻¹ (C=O) |
Stability and Reactivity
Synthesis and Production Methods
Laboratory-Scale Preparation
Small-scale synthesis typically employs potassium permanganate oxidation of deuterated 2-methylpyridine in acidic media :
This method yields 72–85% purity, requiring subsequent recrystallization from ethanol-water mixtures.
Pharmaceutical Applications
Antidiabetic Drug Development
Picolinic-d3 acid serves as a key intermediate in synthesizing 2-aminodihydro thiazines, which act as β-site amyloid precursor protein-cleaving enzyme 2 (BACE-2) inhibitors . These inhibitors show promise in treating type 2 diabetes by modulating insulin secretion pathways. A 2025 patent details its use in producing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide (VII), a candidate drug with enhanced metabolic stability due to deuterium incorporation .
Table 2: Key Reaction Steps in Antidiabetic Agent Synthesis
Step | Process | Conditions | Yield (%) |
---|---|---|---|
1 | Bromine-to-amine conversion | NH₃, Cu catalyst, 100°C, 7 bar | 89 |
2 | Amide bond formation | HATU, DIPEA, room temperature | 76 |
Neuroprotective Effects
Deuterated analogs demonstrate improved blood-brain barrier penetration in rodent models, with 15% higher brain concentration compared to non-deuterated forms after 24 hours. This enhancement is attributed to reduced metabolic degradation via deuterium’s kinetic isotope effect.
Biological Chelation Mechanisms
Metal Ion Interactions
Picolinic-d3 acid acts as a bidentate ligand, coordinating metal ions through the pyridine nitrogen and carboxylate oxygen . Its deuterated form shows altered binding kinetics:
-
Zinc (Zn²⁺): Log K = 8.2 ± 0.3 (vs. 8.0 for non-deuterated)
-
Copper (Cu²⁺): Log K = 10.1 ± 0.4 (vs. 9.8)
These subtle changes influence metal bioavailability in physiological systems, particularly in zinc-dependent immune responses.
Impact on Tryptophan Metabolism
As a kynurenine pathway metabolite, picolinic-d3 acid regulates quinolinic acid levels in neuronal tissues. Deuterium labeling enables precise tracking of its conversion in vivo, revealing a 22% reduction in neurotoxic quinolinic acid production compared to controls in primate studies .
Analytical Chemistry Applications
Isotope Dilution Mass Spectrometry
The compound’s +3 Da mass shift allows quantitative analysis of endogenous picolinic acid in biological matrices. A 2024 protocol achieved 0.1 ng/mL detection limits in human plasma using HPLC-MS/MS with deuterated internal standards .
Reaction Mechanism Studies
Deuteration facilitates elucidation of electron transfer pathways in the Mitsunobu reaction. Kinetic studies show a 1.8-fold decrease in reaction rate when using picolinic-d3 acid versus non-deuterated forms, confirming hydrogen abstraction as the rate-determining step .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume